Cross-Resistance Profile: AFG206 vs. Second-Generation Type II Inhibitors in PKC412-Resistant Cells
AFG206 exhibits a significant loss of potency in FLT3-ITD-expressing cells that have developed resistance to the type I inhibitor PKC412. In drug-naive FLT3-ITD-Ba/F3 cells, AFG206 displays an IC50 of <0.1 µM. However, in a PKC412-resistant variant of these cells, the IC50 for AFG206 increases to >0.25 µM, representing a >2.5-fold shift in potency [1]. This is in stark contrast to second-generation type II inhibitors like AUZ454 and ATH686, which maintain high potency against these same PKC412-resistant cells, with IC50 values of approximately ≤0.01 µM [1]. This demonstrates that first-generation type II inhibitors, like AFG206, share a cross-resistance mechanism with type I inhibitors, a vulnerability that is overcome by the second-generation compounds [1].
| Evidence Dimension | Cellular proliferation IC50 in PKC412-resistant FLT3-ITD-Ba/F3 cells |
|---|---|
| Target Compound Data | >0.25 µM |
| Comparator Or Baseline | Second-generation inhibitors (AUZ454/ATH686): ≤0.01 µM; AFG206 in drug-naive cells: <0.1 µM |
| Quantified Difference | Potency reduction of >2.5-fold for AFG206 vs. no reduction for AUZ454/ATH686. AFG206 is >25-fold less potent than AUZ454/ATH686 in the resistant setting. |
| Conditions | Ba/F3 cells expressing FLT3-ITD and made resistant to PKC412 via long-term culture with the drug; cell viability assay. |
Why This Matters
This data defines AFG206's utility as a critical control compound for studying type I/type II cross-resistance and for benchmarking the improved potency of next-generation inhibitors against resistant disease models.
- [1] Weisberg E, Roesel J, Furet P, Bold G, Imbach P, Flörsheimer A, Caravatti G, Jiang J, Manley P, Ray A, Griffin JD. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison. Genes & Cancer. 2010;1(10):1021-1032. doi:10.1177/1947601910396505 View Source
